2,5-Diamino-4-oxopentanoic Acid Dihydrochloride
Overview
Description
2,5-Diamino-4-oxopentanoic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O3·2HCl. It is a derivative of 2,5-diaminopentanoic acid, featuring two hydrochloride groups attached to the molecule. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diamino-4-oxopentanoic acid dihydrochloride typically involves the reaction of 2,5-diaminopentanoic acid with hydrochloric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process includes careful monitoring of temperature and pH to ensure the formation of the desired product. The final product is purified through recrystallization and dried to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diamino-4-oxopentanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2,5-Diamino-4-oxopentanoic acid dihydrochloride is widely used in scientific research due to its versatility. It is employed in the synthesis of peptides and other bioactive molecules. In biology, it serves as a building block for the construction of complex biomolecules. In medicine, it is used in the development of pharmaceuticals and therapeutic agents. In industry, it finds applications in the production of polymers and other chemical products.
Mechanism of Action
The mechanism by which 2,5-diamino-4-oxopentanoic acid dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include interactions with amino acid residues or other functional groups within the target molecules.
Comparison with Similar Compounds
2,5-Diamino-4-oxopentanoic acid dihydrochloride is similar to other amino acid derivatives, such as 2,5-diaminopentanoic acid and its various salts. its unique dihydrochloride form provides distinct chemical properties that make it suitable for specific applications. Other similar compounds include:
2,5-Diaminopentanoic acid
2,5-Diaminovaleric acid
2,5-Diaminohexanoic acid
These compounds share structural similarities but differ in their functional groups and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
2,5-diamino-4-oxopentanoic acid;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.2ClH/c6-2-3(8)1-4(7)5(9)10;;/h4H,1-2,6-7H2,(H,9,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEIFWSSHAWONL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.